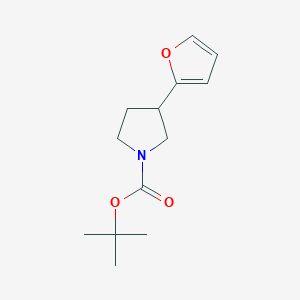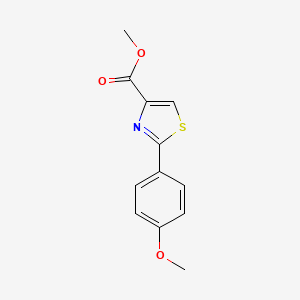
1-Boc-3-(furan-2-yl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-(furan-2-yl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a furan ring at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom
Métodos De Preparación
The synthesis of 1-Boc-3-(furan-2-yl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various precursors, such as proline derivatives.
Introduction of the Furan Ring: The furan ring is introduced at the 3-position of the pyrrolidine ring through a coupling reaction, such as the Suzuki-Miyaura coupling.
Protection of the Nitrogen Atom: The nitrogen atom of the pyrrolidine ring is protected with a Boc group to prevent unwanted reactions during subsequent steps.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using automated processes and large-scale reactors.
Análisis De Reacciones Químicas
1-Boc-3-(furan-2-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further functionalization.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like N-bromosuccinimide (NBS) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction .
Aplicaciones Científicas De Investigación
1-Boc-3-(furan-2-yl)pyrrolidine has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-Boc-3-(furan-2-yl)pyrrolidine exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and altering their activity . The furan ring and pyrrolidine ring contribute to its binding affinity and specificity, while the Boc group provides stability and protection during synthesis .
Comparación Con Compuestos Similares
1-Boc-3-(furan-2-yl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(thiophen-2-yl)pyrrolidine: Similar structure but with a thiophene ring instead of a furan ring.
1-Boc-3-(pyridin-2-yl)pyrrolidine: Contains a pyridine ring, which may alter its chemical reactivity and biological activity.
1-Boc-3-(phenyl)pyrrolidine: Features a phenyl ring, which provides different electronic and steric properties.
The uniqueness of this compound lies in the presence of the furan ring, which imparts specific electronic properties and reactivity that can be advantageous in certain applications .
Propiedades
IUPAC Name |
tert-butyl 3-(furan-2-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)14-7-6-10(9-14)11-5-4-8-16-11/h4-5,8,10H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBMYQVRJLUNCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13662693.png)



![(4R)-5,5'-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4'-bibenzo[d][1,3]dioxole](/img/structure/B13662704.png)




![2-Bromo-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13662734.png)

![1,3-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13662739.png)

